molecular formula C18H29N3O3 B2626376 1-(4-Butoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea CAS No. 1797957-15-3

1-(4-Butoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea

Cat. No. B2626376
CAS RN: 1797957-15-3
M. Wt: 335.448
InChI Key: UCXXLZONQBEFFY-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea, commonly known as BPIP, is a small molecule that has gained significant interest in scientific research due to its various biochemical and physiological effects. BPIP is a potent inhibitor of the protein-protein interaction between the transcription factors, EWS and RNA polymerase II, which play a crucial role in the development of cancer.

Scientific Research Applications

Molecular Devices

The research by Lock et al. (2004) discusses the self-assembly of molecular devices using urea-linked cyclodextrin, similar in structure to the queried compound. They investigated the photoisomerization process in binary complexes involving similar compounds, leading to the formation of molecular devices that have applications in molecular recognition and self-assembly processes. This highlights the potential use of urea derivatives in the development of molecular devices with intricate functionalities Lock et al., 2004.

Corrosion Inhibition

Mistry et al. (2011) studied the corrosion inhibition performance of urea derivatives, specifically 1,3,5-triazinyl urea derivatives, on mild steel in acidic solutions. Although not the exact compound queried, the research demonstrates the significance of urea derivatives in industrial applications, particularly in protecting metal surfaces from corrosion Mistry et al., 2011.

Metabolism and Pharmacokinetics

Wan et al. (2019) conducted an in-depth study on the metabolism of a potent soluble epoxide hydrolase (sEH) inhibitor, which has structural similarities to the queried compound. This research provides valuable insights into the metabolism of urea derivatives and their pharmacokinetic profiles, essential for drug development and understanding the compound's behavior in biological systems Wan et al., 2019.

Chemical Synthesis

Thalluri et al. (2014) demonstrated the synthesis of ureas using a Lossen rearrangement, emphasizing the versatility of urea compounds in chemical synthesis. The research underlines the potential of such compounds in creating a variety of chemical structures, which can be foundational in drug development and other chemical industries Thalluri et al., 2014.

Antimicrobial and Antiproliferative Activities

Sharma et al. (2004) and Al-Sanea et al. (2018) explored the antimicrobial and antiproliferative activities of urea derivatives, indicating the potential of these compounds in therapeutic applications, such as treating infections and cancer Sharma et al., 2004; Al-Sanea et al., 2018.

properties

IUPAC Name

1-(4-butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3/c1-2-3-14-24-17-6-4-15(5-7-17)20-18(23)19-10-13-21-11-8-16(22)9-12-21/h4-7,16,22H,2-3,8-14H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXXLZONQBEFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCCN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

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